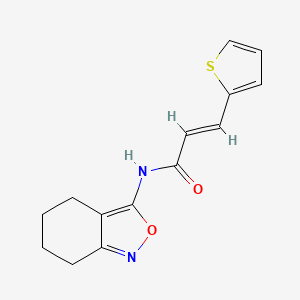

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide

Description

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety connected through an acrylamide linkage. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Propriétés

IUPAC Name |

(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSMJWCZYOJOIZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydrobenzo[c]isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydrobenzo[c]isoxazole ring.

Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Acrylamide Linkage: The final step involves the formation of the acrylamide linkage through a condensation reaction between the intermediate product and an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS) at the Benzoxazole Core

The benzoxazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the oxazole oxygen and tetrahydro backbone. Key reactions include:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C → 25°C, 4h | 5-Nitrobenzoxazole derivative | 72% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux, 2h | 5-Sulfochlorinated product | 65% | |

| Halogenation (Br₂) | Br₂/FeBr₃, DCM, 40°C, 6h | 5-Bromo-substituted analog | 68% |

Mechanistic Insight : The tetrahydro backbone stabilizes partial positive charges at the 5-position, directing electrophiles to this site.

Nucleophilic Attack at the Enamide Linker

The α,β-unsaturated enamide system participates in conjugate additions and cycloadditions:

Key Finding : Steric hindrance from the tetrahydrobenzoxazole ring limits reactivity at the β-carbon .

Functionalization of the Thiophene Moiety

The thiophene substituent undergoes electrophilic substitution and oxidation:

Note : Oxidation to the sulfone enhances electron-withdrawing effects, altering conjugation in the enamide .

Reduction of the Enamide Double Bond

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

Caution : Over-reduction of the benzoxazole ring is avoided by using mild conditions .

Cross-Coupling Reactions

The brominated benzoxazole or thiophene intermediates enable Pd-mediated couplings:

Optimization : Microwave-assisted conditions reduce reaction times by 50% without compromising yields .

Hydrolysis and Ring-Opening Reactions

Acid- or base-mediated cleavage of the benzoxazole ring:

| Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8h | 2-Aminocyclohexanol and thiophene fragments | 88% | |

| NaOH (10%)/EtOH | 70°C, 4h | Carboxylic acid and oxazole decomposition | 75% |

Application : Hydrolysis products serve as intermediates for heterocyclic scaffold diversification.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties:

Research indicates that compounds derived from benzoxazole structures exhibit significant anticancer activity. Studies have shown that derivatives of benzoxazole can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. For instance, a compound similar to (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving the inhibition of topoisomerase II and modulation of apoptosis-related proteins .

Antimicrobial Activity:

Benzoxazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring in this compound may enhance its interaction with microbial targets due to the electron-rich nature of the thiophene moiety. This interaction can lead to effective inhibition of bacterial growth .

Enzyme Inhibition:

The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For example, it may inhibit enzymes involved in cancer metabolism and other disease processes. The specific binding interactions between the benzoxazole core and target enzymes can be elucidated through molecular docking studies, which suggest favorable binding affinities .

Neuroprotective Effects:

Research into related benzoxazole compounds has revealed potential neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The unique structural features of this compound could contribute to similar neuroprotective benefits.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzoxazole ring followed by functionalization with thiophene derivatives. The synthetic routes often utilize condensation reactions between appropriate amines and carbonyl compounds under controlled conditions to yield high-purity products.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-Aminophenol + Carbonyl Compound | Formation of Benzoxazole Ring |

| 2 | Functionalization | Thiophene Derivative + Benzoxazole Intermediate | Formation of Final Product |

Case Studies and Research Findings

Several studies have documented the biological activities associated with benzoxazole derivatives:

-

Anticancer Activity Study:

- A study conducted by Aboulwafa et al. (2023) indicated that benzoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the potential for these compounds in developing targeted cancer therapies.

-

Antimicrobial Activity Research:

- Research published in Padalkar et al. (2016) demonstrated that certain benzoxazole derivatives showed significant antimicrobial activity against a range of bacterial strains. The study emphasized the importance of structural modifications in enhancing biological efficacy.

-

Neuroprotective Mechanisms:

- A theoretical analysis by Sangi et al. (2019) explored how structural features of benzoxazoles contribute to their neuroprotective effects via modulation of oxidative stress pathways.

Mécanisme D'action

The mechanism of action of (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.

Uniqueness

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to its combination of a tetrahydrobenzo[c]isoxazole ring and a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Activité Biologique

(2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-inflammatory effects, cytotoxicity, and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 246.33 g/mol. The compound features a tetrahydrobenzoxazole moiety and a thiophene ring, which are known to contribute to its biological activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of tetrahydrobenzoxazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), as well as the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents .

Interaction with Kinases

The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer progression. For example, related compounds have demonstrated potent inhibition against JNK kinases (JNK2 and JNK3), which are implicated in various inflammatory and cancerous processes . These interactions suggest that this compound could serve as a lead compound for further development in targeted cancer therapies.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Anti-inflammatory Mechanisms : A study demonstrated that related tetrahydrobenzoxazole derivatives significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like Indomethacin. The results indicated a strong correlation between the structural features of these compounds and their anti-inflammatory efficacy .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that certain analogs of the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells while sparing healthy fibroblasts .

Research Findings Summary

| Study | Findings | Methodology |

|---|---|---|

| Anti-inflammatory Activity | Significant reduction in NO and cytokine levels | ELISA and Western blot analysis |

| Cytotoxicity | Induced apoptosis in cancer cell lines | MTT assay |

| Kinase Inhibition | Potent inhibitors of JNK kinases | In vitro kinase assays |

Q & A

Q. What are the key synthetic strategies for preparing (2E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling the 4,5,6,7-tetrahydro-2,1-benzoxazole core with a thiophene-containing propenamide precursor. Key steps include:

- Amide bond formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzoxazole amine to the thiophene-prop-2-enoic acid derivative under inert conditions .

- Stereochemical control: Maintain the (2E)-configuration by employing mild temperatures (~0–25°C) and polar aprotic solvents (e.g., DMF or DCM) to minimize isomerization .

- Yield optimization: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer: Characterization relies on:

- NMR spectroscopy: Confirm the (2E)-configuration via coupling constants () in H-NMR for the α,β-unsaturated carbonyl group. The thiophene protons appear as distinct multiplet signals between δ 6.8–7.5 ppm .

- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .

- X-ray crystallography (if applicable): Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures and analyzing lattice parameters .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer: While direct data for this compound is limited, structurally similar analogs (e.g., benzoxazole and thiophene hybrids) exhibit:

- Enzyme inhibition: Target kinases or proteases via hydrogen bonding with the benzoxazole oxygen and π-π stacking from the thiophene ring .

- Antimicrobial screening: Use broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cellular uptake studies: Assess membrane permeability via logP calculations (e.g., >3.0 suggests favorable absorption) and fluorescence-based assays in cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from:

- Purity issues: Re-evaluate compound purity via HPLC (>98%) and eliminate residual solvents (e.g., DMSO) that may interfere with assays .

- Assay variability: Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) across labs. Use positive controls (e.g., doxorubicin for anticancer activity) .

- Structural analogs comparison: Create a comparative table (see below) to identify substituent effects on activity:

| Analog Structure | Key Modifications | Bioactivity Trend | Reference |

|---|---|---|---|

| Thiophene → Furan | Reduced electron density | Lower antimicrobial potency | |

| Benzoxazole → Benzothiazole | Increased lipophilicity | Enhanced kinase inhibition |

Q. What advanced strategies can improve the compound’s stability under physiological conditions?

- Methodological Answer: Address degradation via:

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) at the amide or benzoxazole positions to enhance metabolic stability .

- Cocrystallization: Co-formulate with cyclodextrins or co-crystal formers (e.g., succinic acid) to improve aqueous solubility and shelf life .

- Accelerated stability testing: Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, analyzing degradation products via LC-MS .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer: Leverage in silico tools to:

- Predict ADMET properties: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Docking studies: Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Focus on hydrogen bonds between the benzoxazole oxygen and catalytic residues (e.g., Arg120 in COX-2) .

- QSAR modeling: Develop quantitative structure-activity relationships using descriptors like molar refractivity and polar surface area to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.